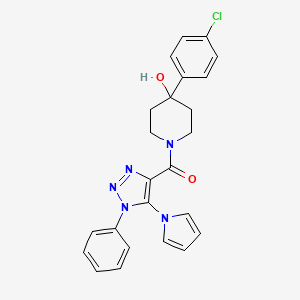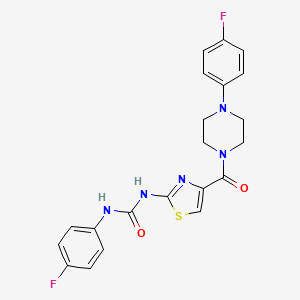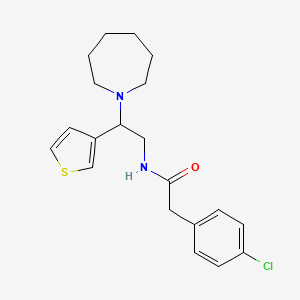
2-Chloro-3-(trifluoromethyl)phenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-3-(trifluoromethyl)phenylacetonitrile” is a chemical compound with the CAS Number: 22902-81-4 . It has a molecular weight of 219.59 . It is a solid at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is [2-chloro-3-(trifluoromethyl)phenyl]acetonitrile . The InChI code for this compound is 1S/C9H5ClF3N/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3H,4H2 .Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-3-(trifluoromethyl)phenylacetonitrile” are not available, trifluoromethylation reactions in general are well-studied . Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound .Physical And Chemical Properties Analysis
This compound has a boiling point of 56-59°C . It is a solid at ambient temperature .Aplicaciones Científicas De Investigación
Reactivity and Chemical Properties
Unexpected Reactivity of Phenylacetonitrile Derivatives : A unique reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile was observed, leading to the loss of three fluorine atoms and the formation of a trimeric compound, characterized using NMR and MS/MS studies. An unprecedented reaction mechanism has been proposed for this process (Stazi et al., 2010).
Kinetics of Phase-Transfer Catalysis : The kinetics of the substitution reaction between phenylacetonitrile and 2-chloro-5-nitro-1-(trifluoromethyl)benzene under phase-transfer catalysis was thoroughly studied. Variables like component concentration, catalyst structure, aqueous hydroxide ion concentration, and temperature were assessed to understand the reaction's kinetics and propose a mechanism (Durantini et al., 1993).
Applications in Synthesis and Polymerization
Monomer Polymerizations and Complexation of Triflates : Research on ionic trifluoromethanesulphonates (triflates) revealed their strong solvation with their conjugate acid, forming homoconjugates with large formation constants. This finding has implications for the protonation of non-polymerizable olefins and the reaction conditions for obtaining covalent triflates (Souverain et al., 1980).
Novel Catalysts for Mono-Methylation of Phenylacetonitrile : A novel catalyst, potassium promoted lanthanum-magnesium oxide, was reported for its use in the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile. This process is significant for the preparation of non-steroidal anti-inflammatory drugs, showcasing a 100% conversion rate and selectivity under specific conditions. The catalyst's characterization, reaction mechanism, and kinetic model were extensively studied (Molleti & Yadav, 2017).
Analytical and Spectroscopic Studies
NMR Determination of Enantiomeric Purity : α-Amino-α-trifluoromethyl-phenylacetonitrile was explored as a potential reagent for 19F NMR determination of enantiomeric purity of chiral acids. This reagent, due to its structure, can form diastereomeric amides, providing a method for assessing the purity of chiral substances (Koóš & Mosher, 1993).
DFT-Based Spectroscopic Characterization : 2-(Trifluoromethyl)phenylacetonitrile was characterized using experimental FT-IR, FT-Raman, 13C NMR, and 1H NMR spectroscopy, and compared with DFT calculations. The study provided insights into molecular interactions, charge transfer, and stability, contributing to the understanding of the molecule's properties (Padmavathy & Seshadri, 2019).
Safety and Hazards
Direcciones Futuras
As for future directions, the development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals , indicating potential areas of future exploration and application.
Propiedades
IUPAC Name |
2-[2-chloro-3-(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKIPJWEPDGSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trifluoromethyl)phenylacetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2640731.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B2640733.png)
![Ethyl 4-[4-[(2-phenoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2640734.png)
![2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2640735.png)
![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2640736.png)
![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2640738.png)
![N-[2-cyclohexyl-1-(pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2640741.png)




![1-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2640751.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-({[1,1'-biphenyl]-4-yl}formamido)acetate](/img/structure/B2640752.png)
